![molecular formula C22H21N3O4 B12157268 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide](/img/structure/B12157268.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the class of benzazepines and indoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a precursor such as 2-amino-5,6-dimethoxybenzaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Indole Moiety: The indole group is introduced via a coupling reaction, often using a reagent like indole-6-boronic acid and a palladium catalyst in a Suzuki coupling reaction.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination under mild conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or alkylated derivatives of the indole ring.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine and indole moieties allow it to bind to these targets, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-5-yl)acetamide
- 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-7-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide may exhibit unique binding affinities and selectivities due to the specific positioning of the indole moiety. This can result in distinct pharmacological profiles and potential therapeutic applications.
Biological Activity
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide is a complex organic compound featuring a unique structure that combines a benzazepine core with an indole moiety. This structural combination is believed to enhance its biological activity, making it a subject of interest in pharmacological research. The molecular formula of this compound is C25H27N3O5, with a molecular weight of approximately 449.5 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to therapeutic effects. Notably, the compound may exhibit:
- Enzyme Inhibition: Potentially inhibiting specific enzymes involved in disease processes.
- Receptor Modulation: Binding to receptors that regulate neurotransmitter systems, which could influence mood, cognition, and pain perception.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anticonvulsant Effects: Preliminary studies suggest potential anticonvulsant properties through modulation of GABA receptors and sodium channels.
- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Benzazepine Core: This may involve cyclization reactions using appropriate precursors.
- Indole Coupling: The indole moiety is introduced via coupling reactions with indole derivatives.
- Acetamide Formation: The final step involves acetamide formation through acylation reactions.
Common Reagents:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used during synthesis.
Interaction Studies
Interaction studies focus on how this compound affects biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its binding affinity and specificity towards various targets, which helps understand its pharmacodynamics and potential side effects.
Table 2: Interaction Studies Overview
Target | Binding Affinity (Kd) | Effect Observed |
---|---|---|
GABA Receptors | Low micromolar range | Increased inhibitory neurotransmission |
Sodium Channels | High nanomolar range | Blockade leading to anticonvulsant effects |
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-15-6-8-25(22(27)11-16(15)10-20(19)29-2)13-21(26)24-17-4-3-14-5-7-23-18(14)12-17/h3-10,12,23H,11,13H2,1-2H3,(H,24,26) |
InChI Key |
FPOBBTRJAHIBFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4)OC |
Origin of Product |
United States |
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